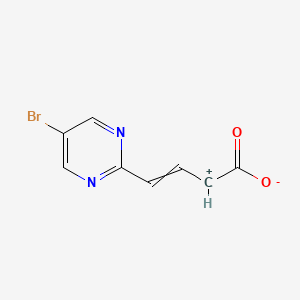

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

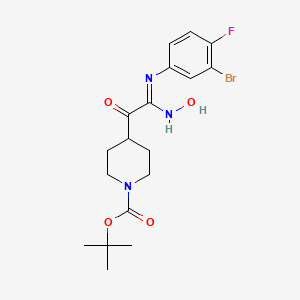

Pyrimidines are a class of organic compounds with a two-nitrogen atom ring, which is a fundamental structure in nature, found in many essential biomolecules like DNA and RNA . A bromopyrimidine is a pyrimidine ring that has a bromine atom attached. The specific compound you’re asking about would have a bromine on the 5th carbon of the pyrimidine ring and a buta-2,3-dienoic acid attached to the 4th carbon .

Synthesis Analysis

The synthesis of bromopyrimidines often involves palladium-catalyzed Suzuki cross-coupling reactions . This process typically starts with a bromopyrimidine and introduces various arylboronic acids to create a series of novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of bromopyrimidines is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The bromine atom is attached to the 5th carbon of the ring .Chemical Reactions Analysis

Bromopyrimidines are often used as intermediates in the synthesis of more complex organic compounds. They can undergo various reactions, including cross-coupling reactions, to form new bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can vary widely depending on their specific structures. For example, 4-(5-Bromopyrimidin-2-yl)morpholine is a solid with a molecular weight of 244.09 g/mol .Scientific Research Applications

Synthesis and Characterization

- Pyrimidine derivatives, including those with bromo substituents, have been synthesized and characterized for their potential use in various fields, including medicinal chemistry. For example, a study detailed the synthesis of novel pyrimidine derivatives and their evaluation for antibacterial activity, highlighting the importance of pyrimidine compounds in drug discovery and development (Ranganatha et al., 2018).

Biological Activities

- Research has focused on the biological activities of pyrimidine derivatives. Compounds like 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating the potential of bromo-pyrimidine compounds in antimicrobial applications (Ranganatha et al., 2018).

Heterocyclic Chemistry

- The chemistry of heterocyclic compounds, including pyrimidines, is a significant area of study. Pyrimidine derivatives have been synthesized through various chemical reactions, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Abu‐Hashem, 2014).

Chemical Reactions and Mechanisms

- The study of chemical reactions involving pyrimidine compounds, such as cycloadditions and nucleophilic substitutions, provides insights into reaction mechanisms and the synthesis of complex molecules. This research can lead to the development of new synthetic methods and the discovery of novel compounds with diverse applications (Trifonov et al., 1992).

Optimization of Synthetic Methods

- The optimization of synthetic methods for pyrimidine derivatives is crucial for improving yields and developing efficient production processes. Studies have focused on optimizing conditions for the synthesis of specific pyrimidine compounds, contributing to more sustainable and cost-effective manufacturing approaches (Liu et al., 2020).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

Pyrimidine derivatives are known to interact with a wide range of receptor targets . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets, thereby modifying their function.

Biochemical Pathways

Pyrimidine derivatives are known to inhibit dna synthesis , suggesting that this compound may also interfere with DNA replication and transcription processes, thereby affecting protein synthesis and cell division.

Pharmacokinetics

Pyrimidine derivatives are known to have diverse chemical structures, which could influence their pharmacokinetic properties . The presence of the bromine atom could potentially affect the compound’s lipophilicity, thereby influencing its absorption and distribution within the body.

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects . Therefore, this compound could potentially have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)but-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFBQARNYGTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)